3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride
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Overview
Description
3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride is a compound that features a benzoic acid moiety linked to a methylated imidazole ring through an ether linkage
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 1-methyl-1H-imidazole in the presence of a suitable activating agent. Commonly used activating agents include carbodiimides or acid chlorides, which facilitate the formation of the ether linkage between the benzoic acid and the imidazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized carboxylate derivatives, hydrogenated imidazole derivatives, and substituted imidazole compounds .
Scientific Research Applications
3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar coordination properties but lacking the benzoic acid moiety.
3-Hydroxybenzoic Acid: A benzoic acid derivative without the imidazole ring, used in various chemical syntheses.
2-((1H-Imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: A more complex imidazole derivative with additional functional groups and enhanced biological activity[][6].
Uniqueness
3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid hydrochloride is unique due to its combined structural features of both benzoic acid and imidazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)oxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3.ClH/c1-13-6-5-12-11(13)16-9-4-2-3-8(7-9)10(14)15;/h2-7H,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTLAABZSLYHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1OC2=CC=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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